molecular formula C20H19N3O5S B3310802 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide CAS No. 946226-48-8

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B3310802
CAS No.: 946226-48-8
M. Wt: 413.4 g/mol
InChI Key: VYRABHHJJCTIFF-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of phenylpyridazines. These compounds are characterized by a pyridazine ring substituted by a phenyl group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide involves multiple steps, typically starting with the preparation of the pyridazine core. One common method involves the reaction of 2,4-dichloropyrimidine with various amines under controlled conditions . The reaction conditions often include a mixture of solvents such as H2O and MeOH, and the temperature is maintained between 25 and 30°C for optimal yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methanesulfonyl group plays a crucial role in its binding affinity and specificity . It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide is unique due to its methanesulfonyl and dimethoxybenzamide groups, which confer specific pharmacological properties. Similar compounds include:

These compounds share the pyridazine scaffold but differ in their substituents, leading to varied biological activities and applications.

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-16-8-5-9-17(28-2)19(16)20(24)21-14-7-4-6-13(12-14)15-10-11-18(23-22-15)29(3,25)26/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRABHHJJCTIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
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N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
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N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
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N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide
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N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,6-dimethoxybenzamide

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